molecular formula C12H13NO3 B7603567 1-Benzamidocyclobutanecarboxylic acid

1-Benzamidocyclobutanecarboxylic acid

Cat. No.: B7603567
M. Wt: 219.24 g/mol
InChI Key: IPYPLRLNYZGXCL-UHFFFAOYSA-N
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Description

1-Benzamidocyclobutanecarboxylic acid is a unique organic compound characterized by a cyclobutane ring attached to a benzamide group and a carboxylic acid group

Preparation Methods

The synthesis of 1-Benzamidocyclobutanecarboxylic acid typically involves several steps:

    Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through intramolecular cyclization of suitable precursors, such as 1,4-dibromobutane, using a base.

    Introduction of Benzamide Group: The benzamide group can be introduced through a reaction with benzoyl chloride in the presence of a base.

Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

1-Benzamidocyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzamide group can undergo substitution reactions with suitable nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzamidocyclobutanecarboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the synthesis of materials with unique properties, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-Benzamidocyclobutanecarboxylic acid involves its interaction with specific molecular targets. The benzamide group can form hydrogen bonds with proteins, affecting their function. The cyclobutane ring’s strain can also influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

1-Benzamidocyclobutanecarboxylic acid can be compared with other similar compounds, such as:

    Cyclobutanecarboxylic acid: Lacks the benzamide group, making it less versatile in forming hydrogen bonds.

    Benzocyclobutenecarboxylic acid: Contains a benzene ring fused to a cyclobutane ring, offering different reactivity and applications.

    Benzimidazole derivatives: These compounds have a different core structure but share some functional group similarities, leading to comparable applications in drug development.

The uniqueness of this compound lies in its combination of a strained cyclobutane ring with a benzamide group, providing distinct chemical and biological properties.

Properties

IUPAC Name

1-benzamidocyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-10(9-5-2-1-3-6-9)13-12(11(15)16)7-4-8-12/h1-3,5-6H,4,7-8H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYPLRLNYZGXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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